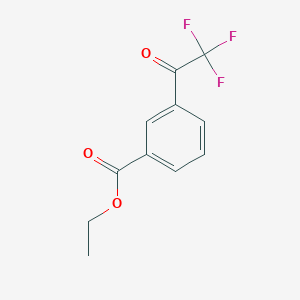

Ethyl 3-(2,2,2-trifluoroacetyl)benzoate

Description

Structure

3D Structure

Properties

IUPAC Name |

ethyl 3-(2,2,2-trifluoroacetyl)benzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H9F3O3/c1-2-17-10(16)8-5-3-4-7(6-8)9(15)11(12,13)14/h3-6H,2H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DIDNWEUOZHFCKH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=CC=CC(=C1)C(=O)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H9F3O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20645215 | |

| Record name | Ethyl 3-(trifluoroacetyl)benzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20645215 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

246.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

898787-11-6 | |

| Record name | Benzoic acid, 3-(2,2,2-trifluoroacetyl)-, ethyl ester | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=898787-11-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Ethyl 3-(trifluoroacetyl)benzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20645215 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

A Comprehensive Technical Guide to Ethyl 3-(2,2,2-trifluoroacetyl)benzoate (CAS: 898787-11-6) for Researchers and Drug Development Professionals

This technical guide provides an in-depth overview of Ethyl 3-(2,2,2-trifluoroacetyl)benzoate, a significant fluorinated aromatic compound. It is intended for researchers, scientists, and professionals in the field of drug development and organic synthesis. This document will cover its chemical identity, physicochemical properties, synthesis, reactivity, applications, and safety protocols.

Chemical Identity and Physicochemical Properties

Ethyl 3-(2,2,2-trifluoroacetyl)benzoate is a high-purity fluorinated aromatic compound.[1] Its structure, featuring an ethyl benzoate core with a strongly electron-withdrawing trifluoroacetyl group at the meta-position, provides unique reactive sites for various chemical transformations.[1]

Table 1: Chemical Identifiers for Ethyl 3-(2,2,2-trifluoroacetyl)benzoate

| Identifier | Value |

| CAS Number | 898787-11-6[1][2] |

| Molecular Formula | C₁₁H₉F₃O₃[1][2] |

| Molecular Weight | 246.18 g/mol [1][2] |

| InChI Key | DIDNWEUOZHFCKH-UHFFFAOYSA-N[1] |

| Synonyms | Benzoic acid, 3-(2,2,2-trifluoroacetyl)-, ethyl ester; 3′-Carboethoxy-2,2,2-trifluoroacetophenone[2] |

Table 2: Physicochemical Properties of Ethyl 3-(2,2,2-trifluoroacetyl)benzoate

| Property | Value |

| Density | 1.283 g/cm³[2] |

| Boiling Point | 289.5 °C at 760 mmHg[2] |

| Flash Point | 124.9 °C[2] |

| Refractive Index | 1.466[2] |

| PSA (Polar Surface Area) | 43.4[2] |

| XLogP3 | 2.60830[2] |

digraph "Ethyl_3-(2,2,2-trifluoroacetyl)benzoate" { graph [layout=neato, overlap=false, splines=true, maxiter=1000, start=123]; node [shape=plaintext]; edge [color="#202124"];// Atom nodes C1 [label="C"]; C2 [label="C"]; C3 [label="C"]; C4 [label="C"]; C5 [label="C"]; C6 [label="C"]; C7 [label="C"]; O1 [label="O"]; O2 [label="O"]; C8 [label="C"]; C9 [label="C"]; C10 [label="C"]; O3 [label="O"]; C11 [label="C"]; F1 [label="F"]; F2 [label="F"]; F3 [label="F"]; H1[label="H"]; H2[label="H"]; H3[label="H"]; H4[label="H"]; H5[label="H"]; H6[label="H"]; H7 [label="H"]; H8 [label="H"]; H9 [label="H"];

// Benzene ring C1 -- C2; C2 -- C3; C3 -- C4; C4 -- C5; C5 -- C6; C6 -- C1;

// Ethyl ester group C1 -- C7; C7 -- O1 [style=double]; C7 -- O2; O2 -- C8; C8 -- C9;

// Trifluoroacetyl group C3 -- C10; C10 -- O3 [style=double]; C10 -- C11; C11 -- F1; C11 -- F2; C11 -- F3;

// Hydrogens C2 -- H1; C4 -- H2; C5 -- H3; C6 -- H4; C8 -- H5; C8 -- H6; C9 -- H7; C9 -- H8; C9 -- H9; }

Caption: Chemical structure of Ethyl 3-(2,2,2-trifluoroacetyl)benzoate.

Synthesis and Reactivity

A primary synthetic route to Ethyl 3-(2,2,2-trifluoroacetyl)benzoate involves the acylation of an aminobenzoate precursor.[1] This is commonly achieved through the acylation of ethyl 3-aminobenzoate with trifluoroacetic anhydride (TFAA) under anhydrous conditions.[1] Careful temperature management, typically between 0–5°C, is crucial to minimize side reactions.[1] A base, such as pyridine, is often used to neutralize the acidic byproducts generated during the reaction.[1]

Experimental Protocol: Synthesis of Ethyl 3-(2,2,2-trifluoroacetyl)benzoate

-

Preparation: In a round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere (e.g., nitrogen or argon), dissolve ethyl 3-aminobenzoate in an anhydrous solvent such as dichloromethane (DCM) or tetrahydrofuran (THF).

-

Cooling: Cool the reaction mixture to 0°C using an ice bath.

-

Addition of Base: Add pyridine to the solution.

-

Addition of Acylating Agent: Slowly add trifluoroacetic anhydride dropwise to the stirred solution, maintaining the temperature between 0-5°C.

-

Reaction: Allow the reaction to stir at 0-5°C for a specified time, monitoring the progress by thin-layer chromatography (TLC).

-

Workup: Upon completion, quench the reaction with water or a saturated aqueous solution of sodium bicarbonate.

-

Extraction: Transfer the mixture to a separatory funnel and extract the product with an organic solvent like ethyl acetate.

-

Washing: Wash the organic layer sequentially with dilute hydrochloric acid, saturated sodium bicarbonate solution, and brine.

-

Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

-

Purification: Purify the crude product by column chromatography on silica gel to yield pure Ethyl 3-(2,2,2-trifluoroacetyl)benzoate.

Caption: Synthesis pathway of Ethyl 3-(2,2,2-trifluoroacetyl)benzoate.

The trifluoroacetyl group is central to the reactivity of this compound.[1] The carbonyl carbon of this group is highly electrophilic due to the strong inductive electron-withdrawing effect of the adjacent trifluoromethyl (-CF3) group, making it a prime target for nucleophilic attack.[1]

Applications in Research and Development

Ethyl 3-(2,2,2-trifluoroacetyl)benzoate serves as a critical synthetic intermediate and building block in advanced organic synthesis and medicinal chemistry research.[1] The strategic incorporation of fluorine atoms can enhance a molecule's metabolic stability, lipophilicity, and binding affinity in biological systems.[1]

Medicinal Chemistry

-

Histone Deacetylase (HDAC) Inhibitors: This compound is investigated for its potential as an inhibitor of biological targets such as histone deacetylases (HDACs), which are significant in oncology research.[1]

-

Antimicrobial Properties: Studies have indicated that derivatives containing the trifluoroacetyl group can exhibit antimicrobial properties, with a proposed mechanism involving the disruption of microbial cell membranes.[1]

Organic Synthesis

The trifluoroacetyl ketone functionality is amenable to oxidation, reduction, and nucleophilic substitution reactions, allowing researchers to create a diverse array of complex derivatives.[1] It is a versatile precursor for constructing more complex molecules, with its inherent chemical stability and reactive ketone functionality making it an ideal starting point for synthesizing novel analogs.[1]

Safety, Handling, and Storage

It is imperative to handle Ethyl 3-(2,2,2-trifluoroacetyl)benzoate with appropriate safety precautions in a laboratory setting.

Table 3: GHS Hazard and Precautionary Statements

| Category | Statement |

| Hazard Statements | H227: Combustible liquid. H401: Toxic to aquatic life. |

| Precautionary Statements | P210: Keep away from heat/sparks/open flames/hot surfaces. No smoking. P273: Avoid release to the environment. P280: Wear protective gloves/eye protection/face protection. P370 + P378: In case of fire: Use dry sand, dry chemical or alcohol-resistant foam to extinguish. P403 + P235: Store in a well-ventilated place. Keep cool. P501: Dispose of contents/container to an approved waste disposal plant. |

Handling and Storage Recommendations

-

Handling: Work in a well-ventilated area, preferably in a chemical fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. Avoid inhalation of vapors and contact with skin and eyes.

-

Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area away from heat and sources of ignition.

-

Stability: The product is chemically stable under standard ambient conditions (room temperature).

Conclusion

Ethyl 3-(2,2,2-trifluoroacetyl)benzoate is a valuable and versatile fluorinated building block with significant potential in medicinal chemistry and organic synthesis. Its unique chemical properties, stemming from the presence of the trifluoroacetyl group, make it an important precursor for the development of novel therapeutic agents and complex organic molecules. Adherence to proper safety and handling protocols is essential when working with this compound.

References

-

PubChem. (n.d.). Ethyl 3-(2,2,2-trifluoroacetyl)benzoate. Retrieved from [Link]

-

Quora. (2020). What is the procedure to perform the synthesis of ethyl benzoate, and what are the amounts of reagents to use on lab scale? Retrieved from [Link]

Sources

Spectroscopic data for Ethyl 3-(2,2,2-trifluoroacetyl)benzoate (NMR, IR, MS)

An In-Depth Technical Guide to the Spectroscopic Characterization of Ethyl 3-(2,2,2-trifluoroacetyl)benzoate

This guide provides a comprehensive framework for the spectroscopic analysis of Ethyl 3-(2,2,2-trifluoroacetyl)benzoate (CAS: 898787-11-6), a fluorinated aromatic compound of significant interest in medicinal chemistry and organic synthesis.[1] As a versatile synthetic intermediate, its empirical characterization is paramount for quality control and further reaction development.[1] This document moves beyond a simple presentation of data, offering a predictive analysis grounded in fundamental principles and data from analogous structures. It is designed to equip researchers with the expertise to acquire, interpret, and validate the spectroscopic identity of this molecule.

Molecular Overview and Synthetic Strategy

Ethyl 3-(2,2,2-trifluoroacetyl)benzoate is a derivative of ethyl benzoate featuring a highly electron-withdrawing trifluoroacetyl group at the meta-position.[1] This unique substitution pattern significantly influences the molecule's electronic properties and, consequently, its spectroscopic signature.

Molecular Formula: C₁₁H₉F₃O₃[1] Molecular Weight: 246.18 g/mol [1]

A common synthetic route involves the Friedel-Crafts acylation of ethyl benzoate or the acylation of a precursor like ethyl 3-aminobenzoate with trifluoroacetic anhydride.[1] The successful synthesis must be confirmed by the spectroscopic methods detailed below.

Caption: Molecular structure of Ethyl 3-(2,2,2-trifluoroacetyl)benzoate.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the precise structure of this molecule. A combination of ¹H, ¹³C, and ¹⁹F NMR experiments provides a complete picture of the carbon-hydrogen framework and the crucial fluorine-containing group.

Predicted ¹H NMR Spectrum

The ¹H NMR spectrum is anticipated to show distinct signals for the aromatic protons and the ethyl ester protons. The chemical shifts are influenced by the anisotropic effect of the benzene ring and the inductive effects of the carbonyl and trifluoroacetyl substituents.

Table 1: Predicted ¹H NMR Data (500 MHz, CDCl₃)

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |

|---|---|---|---|---|

| ~8.4 - 8.6 | Singlet (or narrow triplet) | 1H | Ar-H (H-2) | Positioned between two electron-withdrawing groups, leading to a significant downfield shift. |

| ~8.2 - 8.4 | Doublet | 1H | Ar-H (H-4) | Ortho to the ester, deshielded. |

| ~8.1 - 8.3 | Doublet | 1H | Ar-H (H-6) | Ortho to the ketone, deshielded. |

| ~7.6 - 7.8 | Triplet | 1H | Ar-H (H-5) | Meta to both groups, least deshielded aromatic proton. |

| 4.43 | Quartet (q) | 2H | -OCH₂CH₃ | Standard chemical shift for an ethyl ester methylene group, split by the adjacent methyl group. |

| 1.42 | Triplet (t) | 3H | -OCH₂CH₃ | Standard chemical shift for an ethyl ester methyl group, split by the adjacent methylene group. |

Causality: The choice of a high-field instrument (e.g., 500 MHz) is crucial to resolve the complex splitting patterns of the aromatic region. Deuterated chloroform (CDCl₃) is a suitable solvent due to its ability to dissolve the compound and its relatively clean spectral window.[2]

Predicted ¹³C NMR Spectrum

The ¹³C NMR spectrum will confirm the carbon count and provide insight into the electronic environment of each carbon atom. The presence of the trifluoromethyl group will induce a characteristic quartet for the trifluoroacetyl carbon due to ¹J-coupling with the three fluorine atoms.

Table 2: Predicted ¹³C NMR Data (125 MHz, CDCl₃)

| Chemical Shift (δ, ppm) | Multiplicity (¹⁹F coupling) | Assignment | Rationale |

|---|---|---|---|

| ~180 - 185 | Quartet (q) | C=O (Ketone) | The strong electron-withdrawing effect of the -CF₃ group shifts this carbonyl carbon significantly downfield. |

| ~165 | Singlet (s) | C=O (Ester) | Typical chemical shift for an aromatic ester carbonyl.[3] |

| ~135 - 140 | Singlet (s) | Ar-C (C-3) | Quaternary carbon attached to the ester group. |

| ~133 - 136 | Singlet (s) | Ar-C (C-1) | Quaternary carbon attached to the ketone group. |

| ~130 - 135 | Singlet (s) | Ar-C (C-5, C-6) | Aromatic CH carbons. |

| ~128 - 130 | Singlet (s) | Ar-C (C-2, C-4) | Aromatic CH carbons. |

| ~116 | Quartet (q) | -CF₃ | Large one-bond coupling to fluorine (¹JCF ≈ 290 Hz) results in a quartet. |

| ~61.5 | Singlet (s) | -OCH₂CH₃ | Typical shift for the methylene carbon of an ethyl ester.[4] |

| ~14.2 | Singlet (s) | -OCH₂CH₃ | Typical shift for the methyl carbon of an ethyl ester.[4] |

Predicted ¹⁹F NMR Spectrum

Given the fluorinated nature of the compound, ¹⁹F NMR is an essential validation technique.

-

Predicted Signal: A single, sharp singlet is expected around -70 to -80 ppm (relative to CFCl₃). The absence of any adjacent protons or other fluorine atoms results in a singlet. The precise chemical shift is indicative of the electronic environment of the trifluoroacetyl group.

Experimental Protocol: NMR Spectroscopy

-

Sample Preparation: Dissolve approximately 10-20 mg of the purified compound in ~0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard.

-

Instrumentation: Utilize a 400 MHz or higher field NMR spectrometer.[5]

-

¹H NMR Acquisition: Acquire data with a standard pulse program, typically with 16-32 scans, a spectral width of ~16 ppm, and a relaxation delay of 1-2 seconds.

-

¹³C NMR Acquisition: Use a proton-decoupled pulse sequence (e.g., zgpg30) to obtain singlet peaks for all carbons. A larger number of scans (~1024 or more) and a longer relaxation delay may be necessary due to the longer relaxation times of quaternary carbons.

-

Data Processing: Apply Fourier transformation, phase correction, and baseline correction to the acquired Free Induction Decays (FIDs). Calibrate the ¹H spectrum to the TMS signal at 0.00 ppm and the ¹³C spectrum to the CDCl₃ solvent peak at 77.16 ppm.[2]

Infrared (IR) Spectroscopy

IR spectroscopy is a rapid and effective method for confirming the presence of key functional groups, particularly the two distinct carbonyl groups.

Predicted IR Absorption Bands

The IR spectrum will be dominated by strong absorptions from the ester and ketone carbonyl stretches.

Table 3: Predicted Characteristic IR Peaks

| Wavenumber (cm⁻¹) | Intensity | Assignment | Rationale |

|---|---|---|---|

| ~3100-3000 | Medium | Aromatic C-H Stretch | Characteristic of sp² C-H bonds on the benzene ring.[6] |

| ~2980-2850 | Medium | Aliphatic C-H Stretch | From the ethyl group C-H bonds.[7] |

| ~1745-1760 | Strong | C=O Stretch (Ketone) | The electron-withdrawing -CF₃ group increases the bond order and vibrational frequency of the adjacent carbonyl, shifting it to a higher wavenumber than a typical aryl ketone. |

| ~1720-1730 | Strong | C=O Stretch (Ester) | Conjugation with the aromatic ring slightly lowers the frequency compared to an aliphatic ester. This is a characteristic absorption for α,β-unsaturated esters.[6][8] |

| ~1600, ~1480 | Medium-Weak | C=C Stretch (Aromatic) | Skeletal vibrations of the benzene ring.[6] |

| ~1300-1100 | Strong | C-F Stretch & C-O Stretch | A complex region with strong, broad absorptions characteristic of C-F bonds (from the -CF₃ group) and the C-O bonds of the ester. |

Experimental Protocol: IR Spectroscopy

-

Sample Preparation: For a liquid sample, place a single drop between two sodium chloride (NaCl) or potassium bromide (KBr) salt plates to create a thin film. For a solid, prepare a KBr pellet by grinding ~1 mg of the sample with ~100 mg of dry KBr powder and pressing the mixture into a translucent disk.

-

Instrumentation: Use a Fourier-Transform Infrared (FTIR) spectrometer.

-

Acquisition: Record the spectrum from 4000 to 400 cm⁻¹. Acquire a background spectrum of the empty sample compartment (or the pure salt plates) first, which is then automatically subtracted from the sample spectrum.

-

Analysis: Identify the key absorption bands and compare them with the predicted values to confirm the presence of the required functional groups.

Mass Spectrometry (MS)

Mass spectrometry provides the molecular weight of the compound and offers structural information through analysis of its fragmentation patterns.

Predicted Fragmentation Pattern (Electron Ionization)

Under electron ionization (EI), the molecule is expected to produce a distinct molecular ion peak (M⁺˙) and several characteristic fragment ions.

-

Molecular Ion (M⁺˙): A peak at m/z = 246, corresponding to the molecular weight of the compound.[1]

-

Key Fragments:

-

m/z = 217: Loss of the ethyl group (•C₂H₅, 29 Da).

-

m/z = 201: Loss of the ethoxy group (•OC₂H₅, 45 Da), resulting in a stable benzoyl-type cation.

-

m/z = 177: Loss of the trifluoromethyl radical (•CF₃, 69 Da).

-

m/z = 149: Loss of the trifluoroacetyl group (•COCF₃, 97 Da). This fragment, corresponding to the ethyl benzoate cation, is expected to be significant.

-

m/z = 105: A common fragment in benzoate esters, corresponding to the benzoyl cation [C₆H₅CO]⁺.

-

m/z = 69: A peak corresponding to the [CF₃]⁺ cation.

-

Caption: Predicted major fragmentation pathway for Ethyl 3-(2,2,2-trifluoroacetyl)benzoate in EI-MS.

Experimental Protocol: Mass Spectrometry

-

Sample Introduction: Introduce a dilute solution of the sample in a volatile organic solvent (e.g., methanol or dichloromethane) via direct infusion or through a Gas Chromatography (GC-MS) system for purified samples.

-

Ionization: Utilize Electron Ionization (EI) at a standard energy of 70 eV.

-

Analysis: Scan a mass range from m/z 40 to 400 to ensure capture of all relevant fragments and the molecular ion.

-

Data Interpretation: Identify the molecular ion peak to confirm the molecular weight. Analyze the fragmentation pattern to validate the presence of the ethyl ester and trifluoroacetyl moieties, comparing the observed fragments to the predicted pathway.

Conclusion

The orthogonal application of NMR, IR, and MS provides a self-validating system for the structural confirmation of Ethyl 3-(2,2,2-trifluoroacetyl)benzoate. By understanding the predicted spectroscopic characteristics outlined in this guide, researchers can confidently verify the identity and purity of their synthesized material, ensuring the integrity of subsequent research and development activities.

References

-

General NMR Experimental Procedures . The Royal Society of Chemistry. [Link]

-

Synthesis of ethyl benzoate . Quora. [Link]

-

Ethyl benzoate 13C NMR Spectrum . Human Metabolome Database. [Link]

-

Ethyl benzoate | C9H10O2 . PubChem. [Link]

-

REPORT Lab work: ETHYL BENZOATE . [Link]

-

NMR General Experimental Procedures . The Royal Society of Chemistry. [Link]

-

Supporting Information - General Procedures . The Royal Society of Chemistry. [Link]

-

Ethyl benzoate 1H NMR Spectrum . Human Metabolome Database. [Link]

-

¹H NMR Data of alkoxy carbonylation products . The Royal Society of Chemistry. [Link]

-

13C NMR and structure determination examples . [Link]

-

Ethyl trifluoroacetate | C4H5F3O2 . PubChem. [Link]

-

Mass Spectrometry of Analytical Derivatives . [Link]

-

Table of Characteristic IR Absorptions . Michigan State University. [Link]

-

Ethyl benzoate synthesis . Sciencemadness Discussion Board. [Link]

-

Infrared spectrum of ethyl ethanoate . Doc Brown's Chemistry. [Link]

-

Ethyl benzoate Mass Spectrum . mzCloud. [Link]

-

Ethyl o-methylbenzoate . NIST WebBook. [Link]

-

IR Spectroscopy Tutorial: Esters . University of Calgary. [Link]

Sources

- 1. Ethyl 3-(2,2,2-Trifluoroacetyl)benzoate|CAS 898787-11-6 [benchchem.com]

- 2. rsc.org [rsc.org]

- 3. Ethyl benzoate(93-89-0) 13C NMR spectrum [chemicalbook.com]

- 4. Ethyl benzoate | C9H10O2 | CID 7165 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. rsc.org [rsc.org]

- 6. uanlch.vscht.cz [uanlch.vscht.cz]

- 7. infrared spectrum of ethyl ethanoate prominent wavenumbers cm-1 detecting functional groups present finger print for identification of ethyl acetate image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]

- 8. orgchemboulder.com [orgchemboulder.com]

Physical and chemical properties of Ethyl 3-(2,2,2-trifluoroacetyl)benzoate

An In-depth Technical Guide to Ethyl 3-(2,2,2-trifluoroacetyl)benzoate

Executive Summary

Ethyl 3-(2,2,2-trifluoroacetyl)benzoate is a fluorinated aromatic compound of significant interest in modern synthetic and medicinal chemistry. Its unique structure, which combines an ethyl benzoate core with a highly electrophilic trifluoroacetyl group at the meta-position, offers a versatile platform for chemical modification and drug design. The strategic incorporation of fluorine imparts desirable properties such as enhanced metabolic stability, lipophilicity, and biological target affinity.[1] This guide provides a comprehensive overview of the compound's physicochemical properties, synthesis, reactivity, and applications, with a particular focus on its role as a key building block for researchers in drug development and materials science.

Introduction: A Molecule of Strategic Importance

In the landscape of drug discovery, the ability to fine-tune a molecule's properties is paramount. Ethyl 3-(2,2,2-trifluoroacetyl)benzoate (CAS No. 898787-11-6) has emerged as a critical synthetic intermediate precisely because it offers multiple avenues for such optimization.[1] The molecule can be conceptually divided into two key domains:

-

The Ethyl Benzoate Scaffold: A common motif in pharmaceuticals that provides a stable aromatic core.

-

The Trifluoroacetyl Group: This powerful electron-withdrawing group dramatically influences the molecule's electronic properties. The carbonyl carbon of this group is rendered highly electrophilic, creating a reactive handle for nucleophilic attack and subsequent derivatization.[1] Furthermore, the trifluoromethyl (-CF3) moiety is a well-established bioisostere used to enhance the metabolic stability and binding affinity of drug candidates.[1]

This combination makes Ethyl 3-(2,2,2-trifluoroacetyl)benzoate a valuable precursor for creating libraries of complex derivatives, particularly in the search for novel therapeutics such as histone deacetylase (HDAC) inhibitors for oncology research.[1]

Physicochemical Properties

A thorough understanding of a compound's physical and chemical properties is the foundation of its application. The data for Ethyl 3-(2,2,2-trifluoroacetyl)benzoate is summarized below. The compound is presumed to be a solid at standard temperature and pressure, based on the properties of its isomers and analogs.

| Property | Value | Source(s) |

| CAS Number | 898787-11-6 | [1] |

| Molecular Formula | C₁₁H₉F₃O₃ | [1] |

| Molecular Weight | 246.18 g/mol | [1] |

| Synonyms | Benzoic acid, 3-(2,2,2-trifluoroacetyl)-, ethyl ester; 3′-Carboethoxy-2,2,2-trifluoroacetophenone | |

| Physical State | Solid (presumed) | |

| Boiling Point | 289.5 °C at 760 mmHg | |

| Density | 1.283 g/cm³ | |

| Flash Point | 124.9 °C | |

| Refractive Index | 1.466 | |

| XLogP3 | 2.6 | |

| Storage | Sealed in dry, 2-8°C |

Synthesis and Mechanistic Insights

The most common and efficient synthesis of Ethyl 3-(2,2,2-trifluoroacetyl)benzoate is achieved through the acylation of an aminobenzoate precursor. This method provides a reliable pathway for laboratory-scale production.

Primary Synthetic Route: Acylation of Ethyl 3-Aminobenzoate

The primary route involves the reaction of Ethyl 3-aminobenzoate with trifluoroacetic anhydride (TFAA).[1] The anhydride serves as the source of the trifluoroacetyl group.

Causality Behind Experimental Choices:

-

Anhydrous Conditions: TFAA is highly reactive towards water. Any moisture present would hydrolyze the anhydride, reducing the yield and creating trifluoroacetic acid as a byproduct.

-

Base Catalyst (Pyridine): The reaction generates trifluoroacetic acid. A non-nucleophilic base like pyridine is used to neutralize this acidic byproduct, driving the reaction equilibrium towards the product and preventing potential side reactions catalyzed by strong acids.[1]

-

Temperature Control (0–5°C): Acylation reactions are exothermic. Maintaining a low temperature is crucial to control the reaction rate, minimize the formation of undesired byproducts, and ensure the stability of the reactants and intermediates.[1]

Experimental Protocol: Laboratory Scale Synthesis

This protocol is a representative model and should be adapted and optimized based on available laboratory equipment and safety procedures.

Materials:

-

Ethyl 3-aminobenzoate (1.0 eq)

-

Trifluoroacetic anhydride (TFAA) (1.2 eq)

-

Anhydrous Pyridine (1.5 eq)

-

Anhydrous Dichloromethane (DCM)

-

1M Hydrochloric Acid (HCl)

-

Saturated Sodium Bicarbonate (NaHCO₃) solution

-

Brine (Saturated NaCl solution)

-

Anhydrous Magnesium Sulfate (MgSO₄)

Procedure:

-

Reaction Setup: To a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, thermometer, and a dropping funnel under a nitrogen atmosphere, add Ethyl 3-aminobenzoate and anhydrous DCM.

-

Cooling: Cool the resulting solution to 0°C using an ice-water bath.

-

Base Addition: Add anhydrous pyridine to the solution dropwise, maintaining the internal temperature below 5°C.

-

Acylation: Add TFAA dropwise via the dropping funnel over 30 minutes. A mild exotherm may be observed; control the addition rate to keep the temperature below 5°C.

-

Reaction Monitoring: Stir the reaction mixture at 0–5°C for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Workup - Quenching: Once the reaction is complete, slowly add 1M HCl to quench the reaction and neutralize excess pyridine.

-

Extraction: Transfer the mixture to a separatory funnel. Wash the organic layer sequentially with 1M HCl, water, saturated NaHCO₃ solution, and finally, brine.

-

Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

Purification: Purify the resulting crude product by column chromatography on silica gel to yield pure Ethyl 3-(2,2,2-trifluoroacetyl)benzoate.

Synthesis Workflow Diagram

Caption: Workflow for the synthesis of Ethyl 3-(2,2,2-trifluoroacetyl)benzoate.

Chemical Reactivity and Derivatization Potential

The synthetic utility of Ethyl 3-(2,2,2-trifluoroacetyl)benzoate stems from its two distinct reactive sites, which can be addressed with high selectivity.

Electrophilic Trifluoroacetyl Ketone

The carbonyl carbon of the trifluoroacetyl group is the primary site for nucleophilic attack.[1] The strong inductive electron-withdrawing effect of the -CF₃ group makes this ketone significantly more electrophilic than a standard acetophenone. This allows for a wide range of transformations:

-

Reduction: Selective reduction of the ketone can yield a secondary alcohol, a chiral center that can be valuable for drug design.

-

Nucleophilic Addition: Grignard reagents, organolithiums, or other nucleophiles can add to the carbonyl, forming tertiary alcohols.

-

Condensation Reactions: The ketone can react with hydrazines or hydroxylamines to form hydrazones or oximes, respectively. This is a common strategy for building heterocyclic scaffolds, such as pyrazoles.[1]

Ethyl Ester Functionality

The ethyl ester group is less reactive than the trifluoroacetyl ketone but can be manipulated under specific conditions:

-

Hydrolysis: Saponification with a base (e.g., NaOH, LiOH) will hydrolyze the ester to the corresponding carboxylic acid. This provides a new functional handle for amide bond formation or other modifications.

-

Transesterification: Reaction with a different alcohol under acidic or basic conditions can swap the ethyl group for another alkyl or aryl group.

-

Reduction: Strong reducing agents like Lithium Aluminum Hydride (LiAlH₄) can reduce the ester to a primary alcohol.

Caption: Key reactivity hubs of Ethyl 3-(2,2,2-trifluoroacetyl)benzoate.

Analytical Characterization

Rigorous analytical characterization is essential to confirm the identity and purity of a synthesized compound. While a comprehensive, publicly available dataset for Ethyl 3-(2,2,2-trifluoroacetyl)benzoate is limited, its spectral properties can be reliably predicted based on its structure and data from analogous compounds.

Note: The following data are predicted values. Experimental verification is required for lot-specific characterization.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the most powerful tool for the structural elucidation of this molecule.[1]

| Nucleus | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Assignment |

| ¹H | ~8.4 - 8.6 | s, m | Aromatic H (positions 2, 4) |

| ~7.6 - 8.2 | m | Aromatic H (positions 5, 6) | |

| ~4.4 | q (quartet) | -O-CH₂ -CH₃ | |

| ~1.4 | t (triplet) | -O-CH₂-CH₃ | |

| ¹³C | ~185 (quartet due to ¹⁹F coupling) | q | Ketone C =O |

| ~165 | s | Ester C =O | |

| ~128 - 138 | m | Aromatic C -H and C -C | |

| ~117 (quartet due to ¹⁹F coupling) | q | C F₃ | |

| ~62 | s | -O-CH₂ -CH₃ | |

| ~14 | s | -O-CH₂-CH₃ | |

| ¹⁹F | ~ -70 to -80 | s | -CF₃ |

Mass Spectrometry (MS)

Mass spectrometry is used to confirm the molecular weight and can provide structural information through fragmentation patterns.

-

Expected Molecular Ion (M⁺): m/z = 246.05 (for C₁₁H₉F₃O₃)

-

Predicted Key Fragments:

-

m/z = 217: Loss of the ethoxy group (-•OCH₂CH₃)

-

m/z = 177: Loss of the trifluoroacetyl group (-•COCF₃)

-

m/z = 69: Trifluoromethyl cation (CF₃⁺)

-

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the key functional groups present in the molecule.

| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |

| ~3100 - 3000 | C-H Stretch | Aromatic C-H |

| ~2980 - 2850 | C-H Stretch | Aliphatic C-H (ethyl group) |

| ~1725 - 1740 | C=O Stretch | Ester Carbonyl |

| ~1700 - 1715 | C=O Stretch | Trifluoroacetyl Ketone Carbonyl |

| ~1600, ~1480 | C=C Stretch | Aromatic Ring |

| ~1300 - 1100 | C-F Stretch (strong) | Trifluoromethyl Group |

| ~1250 - 1000 | C-O Stretch | Ester C-O |

Applications in Drug Discovery

The unique structural features of Ethyl 3-(2,2,2-trifluoroacetyl)benzoate make it a highly valuable starting material for drug discovery programs.

-

Scaffold for Inhibitor Design: The compound is actively investigated as a core structure for developing inhibitors of biological targets like histone deacetylases (HDACs), which are crucial in oncology research.[1] The trifluoroacetyl group can act as a zinc-binding group, essential for inhibiting this class of metalloenzymes.

-

Modulation of Physicochemical Properties: The introduction of the trifluoromethyl group is a proven strategy in medicinal chemistry to enhance key drug-like properties, including:

-

Metabolic Stability: The C-F bond is very strong, blocking metabolic attack at that position.[1]

-

Lipophilicity: The -CF₃ group increases lipophilicity, which can improve membrane permeability and cell uptake.[1]

-

Binding Affinity: The group can alter the electronic profile of the molecule, leading to stronger interactions with the target protein.[1]

-

-

Antimicrobial Research: Derivatives containing the trifluoroacetyl moiety have shown potential antimicrobial properties, with a proposed mechanism involving the disruption of microbial cell membranes.[1]

Handling, Storage, and Safety

As a research chemical, Ethyl 3-(2,2,2-trifluoroacetyl)benzoate should be handled with appropriate care, following standard laboratory safety protocols.

-

Personal Protective Equipment (PPE): Wear protective gloves, chemical safety goggles, and a laboratory coat when handling the compound.

-

Handling: Use only in a well-ventilated area, preferably in a chemical fume hood. Avoid breathing dust, fumes, or vapors. Wash hands thoroughly after handling.

-

Storage: Store in a tightly sealed container in a cool, dry place, as recommended between 2-8°C.

-

Disposal: Dispose of contents and container to an approved waste disposal plant in accordance with local, state, and federal regulations.

Conclusion

Ethyl 3-(2,2,2-trifluoroacetyl)benzoate is more than just a chemical intermediate; it is a strategic tool for chemists and drug developers. Its well-defined reactive sites, combined with the beneficial properties imparted by the trifluoromethyl group, provide a robust platform for the synthesis of novel, high-value molecules. As research continues, particularly in the fields of oncology and infectious diseases, the demand for versatile and intelligently designed building blocks like this one is set to grow, ensuring its continued relevance in the advancement of chemical and pharmaceutical sciences.

References

-

National Institute of Standards and Technology. (n.d.). Ethyl-3-trifluoromethyl benzoate. NIST Chemistry WebBook. Retrieved from [Link]

-

The Royal Society of Chemistry. (2014). Supporting Information: Polymer Supported Pd Catalyzed Carbonylation of Aryl Bromides for the Synthesis of Aryl esters and amides. Retrieved from [Link]

-

The Royal Society of Chemistry. (n.d.). Supporting Information. Retrieved from [Link]

-

Human Metabolome Database. (n.d.). 1H NMR Spectrum (1D, 90 MHz, CDCl3, experimental) (HMDB0033967). Retrieved from [Link]

-

Human Metabolome Database. (n.d.). 13C NMR Spectrum (1D, 25.16 MHz, CDCl3, experimental) (HMDB0033967). Retrieved from [Link]

-

PubChem. (n.d.). Ethyl 3-(2,2,2-trifluoroacetyl)benzoate. Retrieved from [Link]

-

PubChem. (n.d.). Ethyl benzoate. Retrieved from [Link]

Sources

A Comprehensive Technical Guide to the Synthesis, Characterization, and Applications of Trifluoroacetylated Benzoic Acid Esters

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Convergence of the Trifluoroacetyl Group and the Benzoate Scaffold

The relentless pursuit of novel therapeutic agents with enhanced efficacy, selectivity, and pharmacokinetic profiles has led medicinal chemists to explore the vast chemical space of functionalized organic molecules. Among the myriad of structural motifs, the strategic incorporation of fluorine-containing groups has emerged as a paramount strategy. The trifluoroacetyl (TFA) group, with its unique electronic properties, imparts significant alterations to a molecule's lipophilicity, metabolic stability, and binding affinity to biological targets.[1][2]

Simultaneously, the benzoic acid ester scaffold is a ubiquitous structural alert in numerous pharmaceuticals and bioactive molecules.[3][4] Its derivatives are known to exhibit a wide spectrum of biological activities, and the ester functionality provides a versatile handle for prodrug strategies and modulation of physicochemical properties.[3][5]

This guide focuses on the intersection of these two valuable chemical entities: trifluoroacetylated benzoic acid esters. The introduction of a TFA group onto the benzoate core can be envisioned through two primary approaches: the esterification of a pre-trifluoroacetylated benzoic acid or the trifluoroacetylation of a benzoic acid ester. These compounds represent a promising, yet underexplored, class of molecules with the potential for novel pharmacological activities.

Synthesis of Trifluoroacetylated Benzoic Acid Esters: A Mechanistic Perspective

The synthesis of trifluoroacetylated benzoic acid esters can be strategically approached by forming a highly reactive mixed anhydride intermediate. The reaction of a carboxylic acid with trifluoroacetic anhydride (TFAA) rapidly and quantitatively generates a carboxylic-trifluoroacetic mixed anhydride at room temperature.[6] This electrophilic species is then susceptible to nucleophilic attack by an alcohol to yield the desired ester.

Proposed Synthetic Workflow

The following diagram illustrates a plausible and efficient workflow for the synthesis of a generic trifluoroacetylated benzoic acid ester from a corresponding trifluoroacetylated benzoic acid and an alcohol.

Detailed Experimental Protocol: Synthesis of Heptyl 4-(trifluoroacetyl)benzoate

This protocol is a representative example for the synthesis of a trifluoroacetylated benzoic acid ester.[7]

Materials:

-

4-(Trifluoroacetyl)benzoic acid

-

Heptan-1-ol

-

Trifluoroacetic anhydride (TFAA)

-

Dichloromethane (DCM), anhydrous

-

Pyridine, anhydrous

-

1 M Hydrochloric acid (HCl)

-

Saturated aqueous sodium bicarbonate (NaHCO₃)

-

Brine (saturated aqueous NaCl)

-

Anhydrous magnesium sulfate (MgSO₄)

-

Silica gel for column chromatography

-

Hexanes and Ethyl acetate for chromatography

Procedure:

-

Reaction Setup: In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 4-(trifluoroacetyl)benzoic acid (1.0 eq) in anhydrous dichloromethane.

-

Mixed Anhydride Formation: Cool the solution to 0 °C using an ice bath. Add trifluoroacetic anhydride (1.1 eq) dropwise to the stirred solution. Allow the reaction to stir at 0 °C for 30 minutes.

-

Esterification: To the reaction mixture, add heptan-1-ol (1.2 eq) followed by the slow, dropwise addition of anhydrous pyridine (1.5 eq).

-

Reaction Progression: Remove the ice bath and allow the reaction to warm to room temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

-

Quenching and Work-up: Upon completion, dilute the reaction mixture with dichloromethane. Wash the organic layer sequentially with 1 M HCl, saturated aqueous NaHCO₃, and brine.

-

Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the filtrate under reduced pressure to obtain the crude product.

-

Purification: Purify the crude residue by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of hexanes and ethyl acetate) to afford the pure heptyl 4-(trifluoroacetyl)benzoate.

Characterization of Trifluoroacetylated Benzoic Acid Esters

The structural elucidation of newly synthesized trifluoroacetylated benzoic acid esters relies on a combination of spectroscopic techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for the unambiguous characterization of these molecules.

-

¹H NMR: The proton NMR spectrum will show characteristic signals for the aromatic protons of the benzoic acid ring, with their chemical shifts and coupling patterns being influenced by the position of the trifluoroacetyl and ester groups. The protons of the alkyl chain of the ester will also be evident.

-

¹³C NMR: The carbon NMR spectrum will display distinct resonances for the carbonyl carbons of the ester and the trifluoroacetyl group, as well as for the aromatic carbons and the carbons of the ester alkyl chain.[8]

-

¹⁹F NMR: Fluorine NMR is particularly informative, showing a singlet for the -CF₃ group. The chemical shift of this signal can provide insights into the electronic environment of the trifluoroacetyl group.[9]

Table 1: Predicted NMR Data for Heptyl 4-(trifluoroacetyl)benzoate

| Nucleus | Predicted Chemical Shift (δ, ppm) | Multiplicity | Assignment |

| ¹H | ~8.2-8.0 | m | Aromatic protons |

| ~4.3 | t | -OCH₂- | |

| ~1.8-1.2 | m | -CH₂- chain | |

| ~0.9 | t | -CH₃ | |

| ¹³C | ~192 (q) | q | C=O (CF₃CO) |

| ~165 | s | C=O (ester) | |

| ~138-128 | m | Aromatic carbons | |

| ~117 (q) | q | -CF₃ | |

| ~66 | s | -OCH₂- | |

| ~32-22 | m | -CH₂- chain | |

| ~14 | s | -CH₃ | |

| ¹⁹F | ~ -72 | s | -CF₃ |

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the key functional groups present in the molecule.[10]

-

C=O Stretching: Two distinct carbonyl stretching frequencies are expected. The ester carbonyl will appear around 1720-1740 cm⁻¹, while the ketone carbonyl of the trifluoroacetyl group will be at a higher wavenumber, typically around 1750-1770 cm⁻¹, due to the electron-withdrawing effect of the fluorine atoms.[11]

-

C-O Stretching: A strong C-O stretching band for the ester group will be observed in the 1100-1300 cm⁻¹ region.

-

C-F Stretching: Strong C-F stretching absorptions will be present in the fingerprint region, typically between 1100 and 1250 cm⁻¹.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the compound.

-

Molecular Ion Peak (M⁺): The mass spectrum will show the molecular ion peak corresponding to the exact mass of the trifluoroacetylated benzoic acid ester.

-

Fragmentation Pattern: Characteristic fragmentation patterns may include the loss of the alkoxy group from the ester, the loss of the trifluoroacetyl group, and cleavage of the alkyl chain of the ester.[12][13]

Applications in Drug Discovery and Development

The unique structural features of trifluoroacetylated benzoic acid esters make them attractive candidates for various applications in medicinal chemistry and drug development.

Enzyme Inhibition

The trifluoromethyl ketone moiety is a well-known bioisostere of a hydrated carbonyl or a tetrahedral intermediate in enzymatic reactions. This makes trifluoroacetylated compounds potent inhibitors of various enzymes, including proteases and esterases. The benzoic acid ester portion of the molecule can be tailored to enhance binding to the active site of a target enzyme.[1]

Modulation of Pharmacokinetic Properties

The introduction of a trifluoroacetyl group can significantly enhance the lipophilicity of a molecule, which can improve its membrane permeability and oral bioavailability. Furthermore, the C-F bond is highly stable to metabolic degradation, which can increase the in vivo half-life of a drug candidate.[2]

Scaffolds for Novel Therapeutics

Trifluoroacetylated benzoic acid esters can serve as versatile building blocks for the synthesis of more complex drug molecules. The ester can be hydrolyzed to the corresponding carboxylic acid for further functionalization, or the trifluoroacetyl group can be used as a reactive handle for various chemical transformations. Their potential as anti-inflammatory agents for respiratory diseases and as novel anticancer agents is an active area of research.[4][5]

Conclusion

Trifluoroacetylated benzoic acid esters represent a compelling class of compounds with significant potential for the development of novel therapeutic agents. This guide has provided a comprehensive overview of their synthesis, characterization, and potential applications. The methodologies and insights presented herein are intended to serve as a valuable resource for researchers and scientists working at the forefront of organic synthesis and drug discovery.

References

-

Liu, X., Liu, L., Huang, T., Zhang, J., Tang, Z., Li, C., & Chen, T. (2021). Trifluoromethylation of Benzoic Acids: An Access to Aryl Trifluoromethyl Ketones. Organic Letters, 23(13), 4930–4934. Available at: [Link]

-

Royal Society of Chemistry. (n.d.). Supplementary Information. Available at: [Link]

-

ResearchGate. (n.d.). Ionization model of a conjugate of a benzoic acid with trifluoroacetic acid (TFA). Available at: [Link]

-

ResearchGate. (n.d.). FT-IR spectra of chitin benzoic acid esters. Available at: [Link]

-

Organic Chemistry Portal. (2021). Trifluoromethylation of Benzoic Acids: An Access to Aryl Trifluoromethyl Ketones. Available at: [Link]

-

Semantic Scholar. (2005). In situ preparation of mixed anhydrides containing the trifluoroacetyl moiety. Application to the esterification of cholesterol and phenol. Available at: [Link]

- Google Patents. (n.d.). KR100503267B1 - Method for the preparation of 2-acetyloxy-4-trifluoromethyl benzoic acid.

-

SpectraBase. (n.d.). 4-Trifluoroacetyl-benzoic acid, heptyl ester. Available at: [Link]

-

Ningbo Inno Pharmchem Co., Ltd. (n.d.). Key Applications of 3-(Trifluoromethoxy)benzoic Acid in Pharma R&D. Available at: [Link]

-

PubMed. (2018). Identification of ortho-Substituted Benzoic Acid/Ester Derivatives via the Gas-Phase Neighboring Group Participation Effect in (+)-ESI High Resolution Mass Spectrometry. Available at: [Link]

-

Organic Syntheses. (1977). Esterification of carboxylic acids with trialkyloxonium salts: ethyl and methyl 4-acetoxybenzoates. Available at: [Link]

-

National Institutes of Health. (n.d.). Application of 19F NMR Spectroscopy for Determining the Absolute Configuration of α‑Chiral Amines and Secondary Alcohols Using Trifluoromethylbenzoimidazolylbenzoic Acid. Available at: [Link]

-

SpectraBase. (n.d.). Benzoic acid, 2,2,2-trifluoroethyl ester - Optional[13C NMR] - Chemical Shifts. Available at: [Link]

-

NIST WebBook. (n.d.). Benzoic acid, 2-trifluoroacetylthio-, tert.-butyldimethylsilyl ester. Available at: [Link]

-

MDPI. (2023). Synthesis of a Series of Methyl Benzoates through Esterification with a Zr/Ti Solid Acid Catalyst. Available at: [Link]

-

International Journal of Advanced Research in Science, Communication and Technology. (2025). Synthesis, Characterization and Biological Activity of Newly Synthesized Benzoic Acid and Phenylthiourea Derivative. Available at: [Link]

-

R Discovery. (n.d.). benzoic-acid-esters Research Articles - Page 3. Available at: [Link]

- Semantic Scholar. (n.d.). Trifluoroacetylation of Alcohols During NMR Study of Compounds with Bicyclo[2.2.1]heptane, Oxabicyclo[3.3.0]octane and Bicyclo[3. Available at: https://www.semanticscholar.org/paper/Trifluoroacetylation-of-Alcohols-During-NMR-Study-Grosu-Terec/9e9d9e6f4a8b7c7d4d8e8b0a8b9e8b0a8b9e9f9a

-

Slideshare. (n.d.). Infrared Spectroscopy: Analyse the functional groups of benzoic acid. Available at: [Link]

-

Doc Brown's Chemistry. (n.d.). infrared spectrum of benzoic acid. Available at: [Link]

-

Bartleby. (2023). Identification Of Benzoic Acid By Gc And Mass Spectrometry. Available at: [Link]

- Google Patents. (n.d.). WO2019059801A1 - Method for preparing benzoic acid esters.

-

Preprints.org. (2023). Benzoic Acid and It's Synthetic Derivatives as Important Medicinal Product Attenuates Cancer. Available at: [Link]

-

Wiley Online Library. (1990). Carbon-13 chemical shift assignments of derivatives of benzoic acid. Available at: [Link]

-

ResearchGate. (n.d.). FT-IR spectrum of vinyl ester of benzoic acid. Available at: [Link]

-

PubMed. (2014). Novel Class of Benzoic Acid Ester Derivatives as Potent PDE4 Inhibitors for Inhaled Administration in the Treatment of Respiratory Diseases. Available at: [Link]

-

NIST WebBook. (n.d.). Benzoic acid, methyl ester. Available at: [Link]

Sources

- 1. Trifluoromethylation of Benzoic Acids: An Access to Aryl Trifluoromethyl Ketones [organic-chemistry.org]

- 2. nbinno.com [nbinno.com]

- 3. ijarsct.co.in [ijarsct.co.in]

- 4. preprints.org [preprints.org]

- 5. Novel class of benzoic acid ester derivatives as potent PDE4 inhibitors for inhaled administration in the treatment of respiratory diseases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 7. spectrabase.com [spectrabase.com]

- 8. spectrabase.com [spectrabase.com]

- 9. Application of 19 F NMR Spectroscopy for Determining the Absolute Configuration of α‑Chiral Amines and Secondary Alcohols Using Trifluoromethylbenzoimidazolylbenzoic Acid - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Infrared Spectroscopy: Analyse the functional groups of benzoic acid | PPTX [slideshare.net]

- 11. infrared spectrum of benzoic acid C7H6O2 C6H5COOH prominent wavenumbers cm-1 detecting ? functional groups present finger print for identification of benzoic acid image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]

- 12. Identification of ortho-Substituted Benzoic Acid/Ester Derivatives via the Gas-Phase Neighboring Group Participation Effect in (+)-ESI High Resolution Mass Spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Identification Of Benzoic Acid By Gc And Mass Spectrometry [journalijar.com]

The Trifluoroacetyl Group on an Aromatic Ring: A Technical Guide to Reactivity and Synthetic Utility

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the landscape of modern medicinal and materials chemistry, the strategic incorporation of fluorine-containing functional groups is a cornerstone of molecular design. Among these, the trifluoroacetyl group (-COCF₃) stands out for its profound impact on the electronic properties and reactivity of aromatic systems. Its presence can dramatically alter a molecule's pharmacokinetic profile, metabolic stability, and binding affinity, making it an invaluable tool for drug development professionals.[1][2] The potent electron-withdrawing nature of the trifluoroacetyl moiety not only modifies the characteristics of the parent molecule but also opens up unique avenues for synthetic transformations.[3]

This guide provides an in-depth exploration of the reactivity of the trifluoroacetyl group when attached to an aromatic ring. Moving beyond a simple recitation of reactions, we will delve into the mechanistic underpinnings of its behavior, explaining the causality behind its influence on aromatic substitution patterns and the specific transformations it can undergo. This document is designed to serve as a technical resource for scientists seeking to harness the unique chemistry of aryl trifluoromethyl ketones in their research and development endeavors.

The Electronic Character of the Aromatic Trifluoroacetyl Group

The reactivity of an aryl trifluoromethyl ketone is fundamentally governed by the powerful and synergistic electron-withdrawing effects of the trifluoromethyl (-CF₃) and carbonyl (C=O) groups.

Inductive and Resonance Effects: The three highly electronegative fluorine atoms exert a formidable inductive effect (-I), pulling electron density away from the carbonyl carbon.[4][5] This polarization makes the carbonyl carbon exceptionally electrophilic. Concurrently, the carbonyl group withdraws electron density from the aromatic ring through resonance (-M effect), a common feature of all acyl groups. The key distinction is that the potent inductive pull of the -CF₃ group significantly exacerbates the carbonyl's electron-withdrawing capacity, making the trifluoroacetyl group one of the most strongly deactivating substituents in organic chemistry.[5]

Quantitative Impact on Acidity and Reactivity: The Hammett equation provides a quantitative measure of a substituent's electronic influence on a reaction center. A comparison of the Hammett substituent constants (σ) for the acetyl and trifluoroacetyl groups starkly illustrates this difference.

| Substituent Group | σ_meta (σ_m) | σ_para (σ_p) | Electronic Effect |

| Acetyl (-COCH₃) | +0.38 | +0.50 | Electron-withdrawing |

| Trifluoroacetyl (-COCF₃) | +0.83 | +0.96 | Strongly Electron-withdrawing |

Data sourced from Hansch, C.; Leo, A.; Taft, R. W. Chem. Rev. 1991, 91 (2), 165–195.[6][7]

The significantly more positive σ values for the trifluoroacetyl group confirm its superior electron-withdrawing power compared to a standard acetyl group.[8][9] This has profound consequences for the reactivity of both the aromatic ring and the carbonyl group itself.

Influence on Aromatic Ring Reactivity

The strong deactivation imposed by the trifluoroacetyl group dictates its behavior in aromatic substitution reactions.

Electrophilic Aromatic Substitution (EAS)

Aromatic rings bearing a trifluoroacetyl group are highly deactivated towards electrophilic attack (e.g., nitration, halogenation, Friedel-Crafts reactions).[10][11] The rate-determining step in EAS is the attack of the aromatic π-system on an electrophile, forming a positively charged intermediate known as an arenium ion or σ-complex.[11] The potent electron-withdrawing -COCF₃ group destabilizes this cationic intermediate, thereby increasing the activation energy and slowing the reaction rate dramatically.

Directing Effects: In cases where EAS can be forced to occur, the trifluoroacetyl group is a meta-director . This can be rationalized by examining the resonance structures of the arenium ion intermediates for ortho, para, and meta attack.

For ortho and para attack, one of the resonance structures places the positive charge on the carbon atom directly bonded to the electron-withdrawing trifluoroacetyl group. This is a highly unfavorable and destabilizing arrangement. In contrast, for meta attack, the positive charge is delocalized to the other three positions on the ring, never residing on the carbon bearing the -COCF₃ group.[12] Consequently, the intermediate for meta attack is less destabilized, making it the favored reaction pathway.

Caption: Comparison of arenium ion stability in EAS.

Nucleophilic Aromatic Substitution (S_NAr)

Conversely, the trifluoroacetyl group strongly activates an aromatic ring towards nucleophilic aromatic substitution (S_NAr), provided a suitable leaving group (e.g., a halide) is present at an ortho or para position. The reaction proceeds via a two-step addition-elimination mechanism. The rate-determining step is the nucleophilic attack on the carbon bearing the leaving group, forming a negatively charged intermediate known as a Meisenheimer complex.[13]

The electron-withdrawing -COCF₃ group is exceptionally effective at stabilizing this anionic intermediate through resonance, especially when positioned ortho or para to the site of substitution, as the negative charge can be delocalized onto the carbonyl oxygen. This stabilization lowers the activation energy and greatly facilitates the reaction.[14]

Caption: General workflow of the S_NAr mechanism.

Key Transformations of the Trifluoroacetyl Group

The highly electrophilic nature of the trifluoroacetyl carbonyl carbon makes it a hub for a variety of valuable chemical transformations.

Nucleophilic Addition and Hydrate Stability

Unlike typical ketones, aryl trifluoromethyl ketones readily react with water to form stable gem-diol hydrates.[15][16] The equilibrium between the ketone and the hydrate often favors the hydrate form, especially in aqueous solutions.[15][17] This is a direct consequence of the -CF₃ group's inductive effect, which significantly reduces the electron density at the carbonyl carbon, making it more susceptible to nucleophilic attack by water. While these hydrates are stable in solution, isolating them can be challenging as the equilibrium can shift back upon removal of water.[15][18]

Reduction of the Carbonyl Group

Selective reduction of the trifluoroacetyl group offers pathways to important 1-aryl-2,2,2-trifluoro-substituted building blocks.

-

Reduction to a Trifluoromethyl Carbinol: The carbonyl can be selectively reduced to a secondary alcohol using standard reducing agents like sodium borohydride (NaBH₄) in an alcoholic solvent. The high electrophilicity of the carbonyl facilitates a rapid reaction under mild conditions.

-

Reduction to a Methylene Group (Deoxygenation): Complete deoxygenation to the corresponding ethyl group (-CH₂CF₃) is more challenging. Classic harsh methods like the Clemmensen (Zn(Hg), HCl) or Wolff-Kishner (H₂NNH₂, base, heat) reductions are often incompatible with other functional groups and may lead to side reactions. A more reliable, two-step modern approach involves:

-

Thioacetalization: Conversion of the ketone to a dithiolane using ethanedithiol in the presence of a Lewis acid catalyst (e.g., BF₃·OEt₂).

-

Desulfurization: Reductive removal of the thioacetal using a reducing agent like Raney Nickel.

-

The Baeyer-Villiger Oxidation

The Baeyer-Villiger oxidation provides an efficient method for converting aryl trifluoromethyl ketones into aryl trifluoroacetate esters.[19][20] This reaction involves the insertion of an oxygen atom between the carbonyl carbon and one of the adjacent carbon atoms using a peroxyacid, such as meta-chloroperoxybenzoic acid (m-CPBA).[21][22]

A critical aspect of this reaction is its regioselectivity, which is determined by the "migratory aptitude" of the groups attached to the carbonyl. The group that is better able to stabilize a positive charge will preferentially migrate.[23] For aryl trifluoromethyl ketones, the aryl group has a much higher migratory aptitude than the trifluoromethyl group. Consequently, the aryl group migrates, leading specifically to the formation of the aryl trifluoroacetate.

Experimental Protocol: Baeyer-Villiger Oxidation of 1-(4-methoxyphenyl)-2,2,2-trifluoroethanone

-

Dissolution: Dissolve the starting ketone (1.0 equiv) in a suitable chlorinated solvent, such as dichloromethane (DCM), in a round-bottom flask equipped with a magnetic stirrer.

-

Reagent Addition: Cool the solution in an ice bath (0 °C). Add meta-chloroperoxybenzoic acid (m-CPBA, ~1.2 equiv) portion-wise to the stirred solution. For less reactive substrates, a catalytic amount of a strong acid like trifluoroacetic acid (TFA) can be added to accelerate the reaction.[22]

-

Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed.

-

Workup: Quench the reaction by adding a saturated aqueous solution of sodium thiosulfate (Na₂S₂O₃) to destroy excess peroxide, followed by washing with a saturated aqueous solution of sodium bicarbonate (NaHCO₃) to remove acidic byproducts.[22]

-

Extraction and Purification: Extract the aqueous layer with DCM. Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can then be purified by flash column chromatography on silica gel.

Synthesis of Aryl Trifluoromethyl Ketones

The most common and direct method for synthesizing aryl trifluoromethyl ketones is the Friedel-Crafts acylation .[24] This reaction involves treating an aromatic compound with a trifluoroacetylating agent in the presence of a strong Lewis acid catalyst.

Caption: Workflow for Friedel-Crafts acylation.

Key Reagents:

-

Aromatic Substrate: The reaction works best with electron-rich or moderately activated aromatic rings. Highly deactivated rings, such as nitrobenzene, are generally unreactive.

-

Acylating Agent: Trifluoroacetic anhydride ((CF₃CO)₂O) is the most commonly used reagent due to its high reactivity and commercial availability.[25] Trifluoroacetyl chloride (CF₃COCl) can also be used.

-

Catalyst: A strong Lewis acid, such as aluminum chloride (AlCl₃), is typically required in stoichiometric amounts because it complexes with the product ketone.[24][26] Other Lewis acids like iron(III) chloride (FeCl₃) or Brønsted acids like trifluoromethanesulfonic acid (TfOH) can also be employed.[27]

Causality in Experimental Design: The choice of catalyst and reaction conditions is crucial. For highly reactive arenes, milder conditions may suffice. However, for less reactive substrates, a stronger Lewis acid and potentially higher temperatures are necessary to drive the reaction to completion. The stoichiometric requirement for the catalyst is a key consideration; the Lewis acid coordinates to the carbonyl oxygen of the product, deactivating it and preventing further acylation, which is why Friedel-Crafts acylation, unlike alkylation, typically yields mono-substituted products cleanly.[24]

Conclusion

The trifluoroacetyl group is a powerful and versatile substituent in the arsenal of the modern chemist. Its profound electron-withdrawing properties dictate a unique reactivity profile, characterized by strong deactivation towards electrophilic aromatic substitution and potent activation for nucleophilic aromatic substitution. Furthermore, the highly electrophilic carbonyl center serves as a versatile handle for a range of synthetic transformations, including reduction and Baeyer-Villiger oxidation. A thorough understanding of the electronic principles governing its behavior enables researchers and drug development professionals to strategically employ aryl trifluoromethyl ketones as key intermediates in the synthesis of complex, high-value molecules with tailored properties.[3][28]

References

- NINGBO INNO PHARMCHEM CO.,LTD.

- Kelly, C. B., Mercadante, M. A., & Leadbeater, N. E. (2013). Trifluoromethyl ketones: properties, preparation, and application.

- Kelly, C. B., Mercadante, M. A., & Leadbeater, N. E. (2013).

-

Baeyer, A., & Villiger, V. (1899). Einwirkung des Caro'schen Reagens auf Ketone. Berichte der deutschen chemischen Gesellschaft, 32(3), 3625-3633. [Link]

-

Master Organic Chemistry. Electrophilic Aromatic Substitution: The Six Key Reactions. (2025). [Link]

- IshMathtestprep. Electrophilic Aromatic Substitution (methyl & trifluoromethyl benzene). (2024). YouTube.

-

Wikipedia. Friedel–Crafts reaction. [Link]

-

Ferreira, L. F., et al. (2022). The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. Molecules, 27(23), 8206. [Link]

-

Wikipedia. Baeyer–Villiger oxidation. [Link]

-

Chem LibreTexts. Electron Withdrawing Group (EWG). [Link]

- Google Patents.

-

Wikipedia. Nucleophilic aromatic substitution. [Link]

-

Master Organic Chemistry. Hydrates, Hemiacetals, and Acetals. (2010). [Link]

-

Chemistry Steps. Baeyer-Villiger Oxidation. [Link]

-

NROChemistry. Baeyer-Villiger oxidation: Mechanism & Examples. [Link]

-

Organic Chemistry Portal. Baeyer-Villiger Oxidation. [Link]

-

Wikipedia. Electrophilic aromatic substitution. [Link]

-

Neumann, C. N., et al. (2016). Concerted nucleophilic aromatic substitution with 19F− and 18F−. Nature, 534(7607), 369-373. [Link]

-

Master Organic Chemistry. Activating and Deactivating Groups In Electrophilic Aromatic Substitution. (2017). [Link]

-

Organic Chemistry Portal. Friedel-Crafts Acylation. [Link]

-

Hansch, C., Leo, A., & Taft, R. W. (1991). A survey of Hammett substituent constants and resonance and field parameters. Chemical reviews, 91(2), 165-195. [Link]

-

Michigan State University Department of Chemistry. Substitution Reactions of Benzene and Other Aromatic Compounds. [Link]

-

Norris, J. Formation of Hydrates. (2018). YouTube. [Link]

-

ResearchGate. How can I dry trifluoroacealdehyde hydrate?. (2016). [Link]

-

Wang Lab. A survey of Hammett substituent constants and resonance and field parameters. [Link]

-

Wu, C.-C., et al. (2018). Trifluoromethanesulfonic Acid as Acylation Catalyst: Special Feature for C- and/or O-Acylation Reactions. Molecules, 23(1), 148. [Link]

-

Organic Chemistry Tutor. Formation of Hydrates from Aldehydes and Ketones. [Link]

-

Wikipedia. Hammett equation. [Link]

-

Dalal Institute. Substituent and Reaction Constants. [Link]

-

Mechanism of Friedel–Crafts Acylation Using Metal Triflate in Deep Eutectic Solvents: An Experimental and Computational Study. ACS Omega, 7(40), 35945-35952. [Link]

Sources

- 1. nbinno.com [nbinno.com]

- 2. mdpi.com [mdpi.com]

- 3. Trifluoromethyl ketones: properties, preparation, and application - Chemical Communications (RSC Publishing) [pubs.rsc.org]

- 4. Illustrated Glossary of Organic Chemistry - Electron withdrawing group (EWG) [chem.ucla.edu]

- 5. masterorganicchemistry.com [masterorganicchemistry.com]

- 6. scispace.com [scispace.com]

- 7. wanglab.chem.pitt.edu [wanglab.chem.pitt.edu]

- 8. Hammett equation - Wikipedia [en.wikipedia.org]

- 9. dalalinstitute.com [dalalinstitute.com]

- 10. Electrophilic aromatic substitution - Wikipedia [en.wikipedia.org]

- 11. Aromatic Reactivity [www2.chemistry.msu.edu]

- 12. youtube.com [youtube.com]

- 13. dash.harvard.edu [dash.harvard.edu]

- 14. Nucleophilic aromatic substitution - Wikipedia [en.wikipedia.org]

- 15. masterorganicchemistry.com [masterorganicchemistry.com]

- 16. m.youtube.com [m.youtube.com]

- 17. organicchemistrytutor.com [organicchemistrytutor.com]

- 18. researchgate.net [researchgate.net]

- 19. Baeyer–Villiger oxidation - Wikipedia [en.wikipedia.org]

- 20. Baeyer-Villiger氧化反应 [sigmaaldrich.com]

- 21. Baeyer-Villiger Oxidation - Chemistry Steps [chemistrysteps.com]

- 22. Baeyer-Villiger oxidation: Mechanism & Examples | NROChemistry [nrochemistry.com]

- 23. Baeyer-Villiger Oxidation [organic-chemistry.org]

- 24. Friedel-Crafts Acylation [organic-chemistry.org]

- 25. CN107417504A - A kind of friedel-crafts acylation of trifluoroacetic acid catalysis - Google Patents [patents.google.com]

- 26. Mechanism of Friedel–Crafts Acylation Using Metal Triflate in Deep Eutectic Solvents: An Experimental and Computational Study - PMC [pmc.ncbi.nlm.nih.gov]

- 27. mdpi.com [mdpi.com]

- 28. Trifluoromethyl ketones: properties, preparation, and application - PubMed [pubmed.ncbi.nlm.nih.gov]

A Technical Guide to the Solubility of Ethyl 3-(2,2,2-trifluoroacetyl)benzoate in Common Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the solubility characteristics of ethyl 3-(2,2,2-trifluoroacetyl)benzoate, a fluorinated aromatic compound of significant interest in medicinal chemistry and organic synthesis.[1] Lacking extensive published quantitative solubility data, this document synthesizes information on the compound's physicochemical properties to predict its solubility profile in a range of common organic solvents. Furthermore, it offers detailed, field-proven experimental protocols for researchers to quantitatively determine the solubility of this compound in their own laboratories. This guide is intended to serve as a foundational resource for scientists and professionals in drug development and chemical research, enabling informed decisions on solvent selection for synthesis, purification, and formulation.

Introduction to Ethyl 3-(2,2,2-trifluoroacetyl)benzoate

Ethyl 3-(2,2,2-trifluoroacetyl)benzoate is a high-purity fluorinated aromatic compound with the molecular formula C₁₁H₉F₃O₃ and a molecular weight of 246.18 g/mol .[1] Its structure features an ethyl benzoate core with a strongly electron-withdrawing trifluoroacetyl group at the meta-position. This unique combination of reactive sites makes it a critical synthetic intermediate and building block in advanced organic synthesis and medicinal chemistry.[1] The incorporation of fluorine atoms can significantly influence a molecule's metabolic stability, lipophilicity, and binding affinity in biological systems.[1]

The trifluoroacetyl group renders the adjacent carbonyl carbon highly electrophilic, making it a target for various nucleophilic reactions.[1] Understanding the solubility of this compound is paramount for its effective use in chemical reactions, purification processes like crystallization, and for formulation in drug discovery.

Principles of Solubility: A Theoretical Framework

The solubility of a solid in a liquid solvent is governed by the principle of "like dissolves like," which relates to the polarity of the solute and the solvent.[2][3] Polar solutes tend to dissolve in polar solvents, while non-polar solutes are more soluble in non-polar solvents.

The structure of ethyl 3-(2,2,2-trifluoroacetyl)benzoate suggests a molecule with moderate polarity. The presence of the ester and trifluoroacetyl groups introduces polar character, while the benzene ring and the ethyl group contribute to its non-polar nature. A computed XLogP3 value of approximately 2.6 to 3.6 indicates that the compound is relatively lipophilic, suggesting a greater affinity for organic solvents over water.[4][5]

Predicted Solubility Profile

Based on its chemical structure and physicochemical properties, a predicted solubility profile in common organic solvents is presented in Table 1. It is crucial to note that these are qualitative predictions based on chemical principles. For precise quantitative data, experimental determination is necessary.

Table 1: Predicted Solubility of Ethyl 3-(2,2,2-trifluoroacetyl)benzoate in Common Organic Solvents

| Solvent | Solvent Polarity | Predicted Solubility | Rationale |

| Polar Protic Solvents | |||

| Water | High | Insoluble | The large non-polar aromatic ring and trifluoromethyl group outweigh the polarity of the ester and ketone functionalities. |

| Methanol | High | Soluble | The alcohol can hydrogen bond with the oxygen atoms of the ester and ketone, and the methyl group provides some non-polar character. |

| Ethanol | High | Soluble | Similar to methanol, with a slightly more non-polar character which may enhance solubility. |

| Polar Aprotic Solvents | |||

| Acetone | Medium | Very Soluble | The ketone functionality of acetone can interact favorably with the polar groups of the solute. |

| Acetonitrile | Medium | Soluble | The polar nature of the nitrile group can interact with the ester and ketone groups. |

| Dimethylformamide (DMF) | High | Very Soluble | A highly polar aprotic solvent capable of solvating a wide range of organic molecules. |

| Dimethyl Sulfoxide (DMSO) | High | Very Soluble | A highly polar aprotic solvent known for its excellent solvating power for a variety of organic compounds. |

| Non-Polar Solvents | |||

| Hexane | Low | Sparingly Soluble | The non-polar nature of hexane will have limited interaction with the polar functional groups of the solute. |

| Toluene | Low | Soluble | The aromatic ring of toluene can interact favorably with the benzene ring of the solute through π-π stacking. |

| Dichloromethane (DCM) | Medium | Very Soluble | The moderate polarity and ability to form weak hydrogen bonds make it a good solvent for a wide range of organic compounds. |

| Diethyl Ether | Low | Soluble | The ether's oxygen can act as a hydrogen bond acceptor, and the ethyl groups provide non-polar character. |

Experimental Determination of Solubility: A Step-by-Step Protocol

To obtain accurate quantitative solubility data, a systematic experimental approach is required. The following protocol outlines a reliable method for determining the solubility of ethyl 3-(2,2,2-trifluoroacetyl)benzoate.

Materials and Equipment

-

Ethyl 3-(2,2,2-trifluoroacetyl)benzoate (solid)

-

Selected organic solvents (high purity)

-

Analytical balance (readable to 0.1 mg)

-

Vials with screw caps

-

Vortex mixer or magnetic stirrer with stir bars

-

Constant temperature bath or incubator

-

Syringe filters (e.g., 0.22 µm PTFE)

-

High-Performance Liquid Chromatography (HPLC) system with a suitable column (e.g., C18) and detector (e.g., UV-Vis)

-

Volumetric flasks and pipettes

Experimental Workflow

The following diagram illustrates the experimental workflow for determining solubility.

Figure 1: Experimental workflow for solubility determination.

Detailed Protocol

-

Preparation of Saturated Solutions :

-

To a series of vials, add a precisely weighed amount of ethyl 3-(2,2,2-trifluoroacetyl)benzoate that is in excess of its expected solubility.

-

Add a known volume of the desired organic solvent to each vial.

-

Seal the vials tightly and place them in a constant temperature bath set to the desired temperature (e.g., 25 °C).

-

Agitate the vials using a vortex mixer or magnetic stirrer for a sufficient time (typically 24-48 hours) to ensure equilibrium is reached.

-

-

Sample Collection and Preparation :

-

After equilibration, allow the vials to stand undisturbed for at least 2 hours to allow the excess solid to settle.

-

Carefully withdraw a small aliquot of the clear supernatant using a syringe.

-

Immediately attach a syringe filter to the syringe and filter the aliquot into a clean, pre-weighed vial to remove any microscopic undissolved particles.

-

Accurately weigh the filtered aliquot.

-

Dilute the filtered aliquot with a known volume of a suitable solvent to a concentration that falls within the linear range of the analytical method (e.g., HPLC).

-

-

Quantitative Analysis :

-

Prepare a series of standard solutions of ethyl 3-(2,2,2-trifluoroacetyl)benzoate of known concentrations.

-

Analyze the standard solutions and the diluted sample solution by a validated analytical method, such as HPLC.

-

Construct a calibration curve from the analytical response of the standard solutions.

-

Determine the concentration of the diluted sample from the calibration curve.

-

-

Calculation of Solubility :

-

Calculate the concentration of the original saturated solution, taking into account the dilution factor. This concentration represents the solubility of the compound in the chosen solvent at the specified temperature. The solubility can be expressed in various units, such as g/L, mg/mL, or mol/L.

-

Safety and Handling

-